7-(4-Chlorophenyl)-2-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxaldehyde in the presence of a base to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-METHOXYPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(4-FLUOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(4-BROMOPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
The uniqueness of 7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 4-chlorophenyl group may enhance its binding affinity to certain targets or alter its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C16H10ClN5 |
---|---|
Molecular Weight |
307.74 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10ClN5/c17-12-6-4-11(5-7-12)14-8-10-19-16-20-15(21-22(14)16)13-3-1-2-9-18-13/h1-10H |
InChI Key |
OWEBCMXHIJPCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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